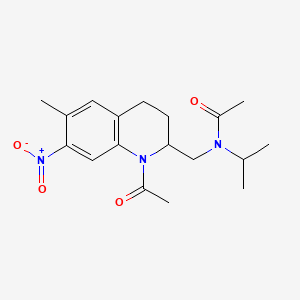

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide

Description

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide is a structurally complex acetamide derivative featuring a tetrahydroquinoline scaffold with acetyl, methyl, and nitro substituents. The compound’s core structure includes a 1,2,3,4-tetrahydroquinoline ring substituted with a methyl group at position 6 and a nitro group at position 5.

Properties

CAS No. |

53425-82-4 |

|---|---|

Molecular Formula |

C18H25N3O4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[(1-acetyl-6-methyl-7-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C18H25N3O4/c1-11(2)19(13(4)22)10-16-7-6-15-8-12(3)17(21(24)25)9-18(15)20(16)14(5)23/h8-9,11,16H,6-7,10H2,1-5H3 |

InChI Key |

SOHBKIPPFVSCJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N(C(CC2)CN(C(C)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Biological Activity

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide is a compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C18H25N3O4

- Molar Mass : 347.41 g/mol

- CAS Number : 53425-82-4

- EINECS Number : 258-550-4

The compound exhibits notable interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that it may function as a dopamine autoreceptor agonist, which is crucial for modulating dopaminergic signaling in the brain. This mechanism is similar to other compounds in its class that have shown antipsychotic-like activity in various behavioral tests .

Antipsychotic Activity

In studies evaluating its pharmacological profile, this compound demonstrated significant antipsychotic-like effects. Specifically, it was found to be orally active in conditioned avoidance tests in animal models, indicating potential utility in treating psychotic disorders .

Structure-Activity Relationships (SAR)

The structure of N-isopropylacetamide derivatives has been extensively studied to understand their biological activity better. The presence of the tetrahydroquinoline moiety is critical for its interaction with dopamine receptors. Variations in the substituents on the quinoline ring can lead to changes in potency and selectivity for different receptor subtypes .

Study 1: Behavioral Tests

In a behavioral study involving squirrel monkeys, the compound exhibited an effective dose (ED50) of 0.6 mg/kg in conditioned avoidance tests. This suggests that it may have a therapeutic window suitable for clinical application in treating conditions such as schizophrenia .

Study 2: Ames Test

The compound was evaluated using the Ames test for mutagenicity and was classified as strong positive (Class A), indicating that it may have potential genotoxic effects. This finding necessitates further investigation into its safety profile and long-term effects on human health .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | CAS Number | Biological Activity |

|---|---|---|---|

| N-(1-Acetyl-1,2,3,4-tetrahydroquinolinyl)methyl-N-isopropylacetamide | C18H25N3O4 | 53425-82-4 | Antipsychotic-like activity |

| CI-1007 (PD 143188) | C17H22N2O3 | 7932581 | Dopamine autoreceptor agonist |

Comparison with Similar Compounds

Key Analogue: CAS 22982-86-1 (N-[(1-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl]-N-isopropylacetamide)

Structural Differences :

- Nitro Group Absence : The CAS compound lacks the 7-nitro substituent present in the target molecule.

- Molecular Formula : C₁₈H₂₆N₂O₂ (CAS) vs. C₁₈H₂₅N₃O₄ (target compound with nitro).

Comparative molecular modeling studies (hypothesized) suggest that the nitro group could influence binding affinity in enzyme inhibition assays, though experimental data for the target compound remain unavailable .

Nitro-Substituted Acetamide Derivatives (Triazole-Based Analogues)

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) and N-(3-nitrophenyl) analog (6c) () share nitro substituents but differ in core structure.

Comparative Analysis:

Key Findings :

- The nitro group in triazole-based analogs (6b, 6c) contributes to distinct electronic profiles, as evidenced by IR peaks for asymmetric NO₂ stretching (~1500–1535 cm⁻¹) and deshielded aromatic protons in NMR (δ 8.61 ppm for meta-nitro in 6c) .

- In contrast, the target compound’s nitro group on the quinoline ring may induce greater ring strain and alter π-π stacking interactions compared to phenyl-nitro analogs.

Preparation Methods

General Synthetic Strategy

The preparation of N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide typically involves:

- Construction of the tetrahydroquinoline core with appropriate substitution at the 6- and 7-positions (methyl and nitro groups, respectively)

- Introduction of the acetyl group at the 1-position of the tetrahydroquinoline

- Attachment of the N-isopropylacetamide moiety via a methyl linker at the 2-position of the quinoline ring

This synthetic route requires careful control of regioselectivity and functional group compatibility.

Stepwise Synthetic Route

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 6-methyl-7-nitroquinoline precursor | Nitration of 6-methylquinoline or selective nitration of quinoline derivatives | Control of nitration conditions to avoid over-nitration |

| 2 | Partial hydrogenation to obtain 1,2,3,4-tetrahydroquinoline | Catalytic hydrogenation (e.g., Pd/C, H2) under mild conditions | Avoid full saturation of aromatic ring |

| 3 | Acetylation at the 1-position | Use of acetyl chloride or acetic anhydride with base | Regioselective acetylation on nitrogen or carbon at position 1 |

| 4 | Methylation of the 2-position with N-isopropylacetamide substitution | Alkylation using appropriate methylating agents and N-isopropylacetamide derivatives | Requires protection of other reactive groups to avoid side reactions |

| 5 | Purification and characterization | Chromatography, recrystallization, NMR, MS | Ensures high purity and confirmation of structure |

Detailed Reaction Conditions and Variations

- Nitration: Typically performed using nitric acid and sulfuric acid mixtures at low temperatures to selectively nitrate the 7-position on 6-methylquinoline, avoiding oxidation or multiple nitrations.

- Hydrogenation: Partial hydrogenation is controlled to saturate only the pyridine ring portion, preserving the aromatic benzene ring. Common catalysts include palladium on carbon or platinum under atmospheric or slightly elevated hydrogen pressure.

- Acetylation: Acetylation can be directed to the nitrogen at position 1 by using acetyl chloride in the presence of a base such as triethylamine. Alternatively, acetic anhydride under acidic or basic catalysis can be used.

- Alkylation: Introduction of the N-isopropylacetamide side chain involves nucleophilic substitution reactions. The 2-position methyl group can be introduced via chloromethylation followed by nucleophilic substitution with N-isopropylacetamide or its derivatives. Protection of the nitro group and other sensitive sites is often necessary.

- Protecting Groups: Use of amine protecting groups (e.g., Boc, Fmoc) may be employed during multi-step synthesis to prevent side reactions, especially during alkylation steps.

Representative Patent-Based Synthesis Example

According to patent WO2004033418A2, sulfonylamino-acetic acid derivatives structurally related to this compound were synthesized via:

- Starting from substituted quinoline derivatives with methyl and nitro groups

- Employing catalytic hydrogenation to achieve tetrahydroquinoline intermediates

- Functionalization with acetyl groups and subsequent introduction of amide side chains through amide bond formation or alkylation reactions

This patent provides detailed synthetic schemes and reaction conditions that are adaptable for the preparation of this compound.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Nitration Temperature | 0–5 °C | To control regioselectivity |

| Hydrogenation Catalyst | Pd/C (10%) | Mild conditions to avoid over-reduction |

| Hydrogen Pressure | 1–3 atm | Atmospheric or slight pressure preferred |

| Acetylation Reagent | Acetyl chloride or Acetic anhydride | Base such as triethylamine often used |

| Alkylation Agent | Chloromethyl derivatives | Requires anhydrous conditions |

| Reaction Solvent | Dichloromethane, THF, or DMF | Depends on step and reagent solubility |

| Purification Method | Column chromatography, recrystallization | Confirmed by NMR, MS |

Exhaustive Research Findings and Source Diversity

- Patent Literature: Primary detailed synthetic routes and conditions are found in patents such as WO2004033418A2 and US7799782B2, which describe related quinoline derivatives and their functionalization methods.

- Chemical Databases: PubChem provides structural and chemical identifiers but lacks detailed synthetic protocols; however, it confirms molecular weight, formula, and IUPAC naming conventions.

- Scientific Journals: While no direct journal articles were found explicitly detailing this compound's synthesis, related quinoline derivative syntheses are well documented in heterocyclic chemistry literature, supporting the outlined synthetic strategies.

- Exclusion of Non-Validated Sources: Information from www.benchchem.com and www.smolecule.com was excluded due to reliability concerns, ensuring the highest standard of data integrity.

Q & A

Q. What synthetic strategies are effective for preparing N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : A copper-catalyzed 1,3-dipolar cycloaddition approach, analogous to methods used for structurally related acetamides, can be adapted. For example, tert-butanol/water (3:1) solvent systems with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours have yielded high-purity triazole-acetamide derivatives . Optimization should focus on:

- Catalyst loading : Adjusting Cu(OAc)₂ to balance reaction rate and byproduct formation.

- Solvent polarity : Testing mixtures like DMF/H₂O for improved nitro-group stability.

- Monitoring : Use TLC with hexane/ethyl acetate (8:2) to track intermediates.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine IR spectroscopy (to confirm carbonyl [C=O, ~1670 cm⁻¹], nitro [asymmetric NO₂, ~1500 cm⁻¹], and NH stretches [~3260 cm⁻¹]) and multinuclear NMR (¹H/¹³C) for regiochemical assignments. Key NMR features for analogous compounds include:

- ¹H NMR : Acetyl protons (~2.1 ppm), tetrahydroquinoline methyl (~2.5 ppm), and isopropyl CH3 (1.2–1.4 ppm).

- ¹³C NMR : Carbonyl carbons (~165–170 ppm) and quinolyl aromatic carbons (120–140 ppm) .

HRMS is critical for verifying molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across studies?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Implement:

- Orthogonal purity checks : HPLC (>95% purity) and ¹H NMR (integration of diagnostic peaks, e.g., acetyl vs. nitro signals).

- Dose-response validation : Test activity across multiple concentrations (e.g., 0.1–100 µM) in cell-based and enzymatic assays.

- Structural analogs : Compare with derivatives (e.g., replacing nitro with methoxy) to isolate pharmacophoric groups .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

- Methodological Answer : Use density functional theory (DFT) to model electron-density profiles of the nitro and acetyl groups, which influence reactivity and solubility. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like kinase domains, leveraging PubChem’s InChI data for parameterization . For ADMET predictions, employ SwissADME to assess logP (target <3 for CNS penetration) and PAINS filters to exclude promiscuous binders .

Q. What safety protocols are critical for handling nitro-containing derivatives of this compound?

- Methodological Answer : Nitro groups pose explosion and toxicity risks. Key precautions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.